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Compound of Interest

Compound Name: 3,5-Dimethoxy-2-methylpyridine

Cat. No.: B12973140

Get Quote

Introduction & Chemical Profile[3][4][5][6][7][8][9]
3,5-Dimethoxy-2-methylpyridine is a specialized heterocyclic building block characterized by

an electron-rich pyridine core. Unlike the electron-deficient nature of unsubstituted pyridine, the

presence of two methoxy groups at the 3- and 5-positions significantly increases the electron

density of the ring, altering its reactivity profile towards electrophilic aromatic substitution.

Simultaneously, the 2-methyl group provides a critical handle for lateral functionalization via

deprotonation or oxidation.

This compound serves as a "privileged scaffold" in medicinal chemistry, particularly in the

synthesis of Proton Pump Inhibitors (PPIs) and Histamine H1/H2 Antagonists. Its structural

motif balances lipophilicity with basicity, modulating the pharmacokinetic properties of drug

candidates.

Chemical Properties Table[3]
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Property Data Notes

IUPAC Name
3,5-Dimethoxy-2-

methylpyridine

Molecular Formula C₈H₁₁NO

Molecular Weight 153.18 g/mol

Physical State Liquid or low-melting solid
Depending on

purity/temperature

Basicity (pKa) ~6.0 - 6.5 (Estimated)

More basic than pyridine (5.[1]

[2][3][4]2) due to +M effect of

OMe

Key Reactivity
Lateral Lithiation, N-Oxidation,

EAS

2-Me is acidic; Ring is

activated

Synthetic Utility & Reactivity Analysis[6]
The synthetic utility of 3,5-Dimethoxy-2-methylpyridine hinges on three primary reactivity

modes. Understanding these allows for precise chemoselective modifications.

Reactivity Logic
Lateral Metalation (C2-Methyl Acidity): The nitrogen atom withdraws electron density,

rendering the protons on the C2-methyl group acidic (pKa ~29-30).[2] Strong bases (LDA,

NaNH₂) generate a carbanion here, enabling nucleophilic attack on alkyl halides or

carbonyls.

N-Oxidation & Rearrangement: The nitrogen lone pair is nucleophilic. Oxidation to the N-

oxide activates the C2-methyl group for the Boekelheide Rearrangement, converting the

methyl group into a hydroxymethyl (-CH₂OH) or acetoxymethyl group.

Electrophilic Aromatic Substitution (EAS): The 3,5-dimethoxy pattern directs incoming

electrophiles (NO₂⁺, Br⁺) to the 6-position (ortho to the methoxy, para to the methyl) or 4-

position, depending on steric hindrance.
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Caption: Primary divergent synthetic pathways for 3,5-Dimethoxy-2-methylpyridine: Lateral

alkylation (bottom), Boekelheide rearrangement (top), and Ring functionalization (right).[1]

Detailed Experimental Protocols
Protocol A: Lateral Alkylation (Synthesis of 2-
Pyridylalkylamines)
Application: Synthesis of Histamine H1/H2 antagonist intermediates.[3] Mechanism:

Deprotonation of the benzylic-like methyl group followed by Sɴ2 substitution.[2]

Reagents:

Substrate: 3,5-Dimethoxy-2-methylpyridine (1.0 eq)

Base: Sodium amide (NaNH₂) (1.1 eq) or LDA (1.1 eq)[2]

Electrophile: 1-Chloro-3-dimethylaminopropane (or similar haloalkylamine)

Solvent: Liquid Ammonia (for NaNH₂) or Anhydrous THF (for LDA)[1][2]

Step-by-Step Procedure (NaNH₂ Method):
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Preparation of Base: In a 3-neck flask equipped with a dry ice condenser, condense

anhydrous ammonia (~500 mL for 50g scale). Add a catalytic amount of Fe(NO₃)₃, then

slowly add sodium metal to generate NaNH₂ in situ. Stir until the blue color disappears and a

grey suspension forms.

Deprotonation: Add 3,5-Dimethoxy-2-methylpyridine dropwise to the NaNH₂ suspension at

-33°C.

Observation: The solution will typically turn a deep red/brown color, indicating the

formation of the picolyl anion.

Time: Stir for 45-60 minutes to ensure complete deprotonation.

Alkylation: Dissolve the electrophile (e.g., chloroalkylamine) in a minimal amount of

anhydrous ether or add neat if liquid. Add this slowly to the reaction mixture.

Control: Maintain temperature at -33°C. The reaction is exothermic.[1]

Quenching: After 2-4 hours, quench the reaction by adding solid Ammonium Chloride

(NH₄Cl).

Workup: Allow ammonia to evaporate overnight. Dissolve the residue in water and extract

with Dichloromethane (DCM).[3] Dry organic layer over Na₂SO₄ and concentrate.[3]

Purification: Distillation under reduced pressure or column chromatography (DCM/MeOH).

Protocol B: Boekelheide Rearrangement (Synthesis of 2-
Hydroxymethyl Derivatives)
Application: Precursor for Proton Pump Inhibitors (e.g., Omeprazole analogs). Mechanism: N-

oxidation followed by [3,3]-sigmatropic rearrangement.

Reagents:

Step 1: m-Chloroperbenzoic acid (mCPBA) (1.2 eq), DCM.[2]

Step 2: Acetic Anhydride (Ac₂O) (Excess, solvent volume).
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Step 3: NaOH (10% aq) or K₂CO₃/MeOH.

Step-by-Step Procedure:

N-Oxidation: Dissolve 3,5-Dimethoxy-2-methylpyridine in DCM (0.5 M). Cool to 0°C. Add

mCPBA portion-wise. Warm to RT and stir for 4-6 hours.

Check: Monitor TLC for consumption of starting material (N-oxide is much more polar).

Workup: Wash with aq. NaHCO₃ to remove m-chlorobenzoic acid. Dry and concentrate to

yield the N-oxide solid.

Rearrangement: Suspend the crude N-oxide in Acetic Anhydride (5 mL per gram). Heat to

reflux (approx. 140°C) for 1-2 hours.

Mechanism Note: The N-oxide oxygen attacks an acetyl group, followed by deprotonation

of the methyl group and rearrangement to form the 2-acetoxymethyl intermediate.

Workup: Remove excess Ac₂O under vacuum. The residue is the acetoxy-intermediate.

Hydrolysis: Dissolve the residue in Methanol/Water (1:1). Add NaOH (2.0 eq). Stir at RT for 1

hour.

Isolation: Neutralize with dilute HCl. Extract with EtOAc.

Yield: Typically 60-75% overall.

Applications in Drug Discovery[5][7]
The 3,5-dimethoxy-2-methylpyridine scaffold is critical in two major therapeutic areas.
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Therapeutic Class Role of Scaffold
Specific Drug
Examples/Analogs

Proton Pump Inhibitors (PPIs)

The pyridine ring acts as the

acid-activatable "trigger."[1][2]

The methoxy groups increase

the pKa, making the drug more

stable at neutral pH but

reactive in the acidic parietal

cells.

Tenatoprazole (Imidazo[4,5-

b]pyridine analog),

Omeprazole (uses 3,5-

dimethyl-4-methoxy, but 3,5-

dimethoxy analogs are

investigated for varying half-

life).[2]

Histamine Antagonists

The pyridine ring serves as a

bioisostere for the imidazole

ring found in histamine. The 2-

methyl linkage connects to the

amine tail.

2-Pyridylalkylamines

(Research tools for H1/H2

receptor mapping).[2][3]

Ligand Design

Acts as an electron-rich N-

donor ligand for transition

metal catalysis (Pd, Cu).[1][2]

Used in cross-coupling

reactions where electron-rich

pyridines prevent catalyst

poisoning.[2]

Structural Diagram of PPI Mechanism
The electron-donating methoxy groups facilitate the nucleophilic attack of the pyridine nitrogen

on the benzimidazole carbon under acidic conditions.
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Caption: Mechanism of Action for Pyridine-based PPIs. The electron density from methoxy

groups (not shown) drives the initial cyclization step.

Safety & Handling
Toxicity: Like most alkyl-pyridines, this compound is likely an irritant to eyes, skin, and the

respiratory system. Specific toxicological data is limited, so treat as a potential neurotoxin

(standard for pyridine derivatives).

Flammability: The 2-methyl group increases volatility compared to heavier analogs. Keep

away from open flames.
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Reaction Hazards:

NaNH₂: Reacts violently with water. Old samples may contain explosive peroxides.

mCPBA: Potentially explosive if concentrated or heated dry. Always work in solution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Organic Synthesis & Applications of
3,5-Dimethoxy-2-methylpyridine[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12973140/docs#technical-guide-organic-synthesis-
applications-of-3-5-dimethoxy-2-methylpyridine-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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